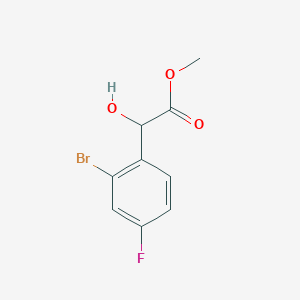![molecular formula C26H20ClN5O3 B2609528 4-chloro-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide CAS No. 1111016-87-5](/img/structure/B2609528.png)
4-chloro-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-chloro-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide” is a complex organic compound . It is a part of the benzamide class of compounds, which are widely used in the pharmaceutical, paper, and plastic industries .
Synthesis Analysis
The synthesis of benzamide derivatives, such as the compound , can be achieved through the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . The process is considered green, rapid, mild, and highly efficient .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C14H12ClNO2 . It has a monoisotopic mass of 275.071320 Da . The compound’s structure includes a benzamide moiety, an imidazole ring, an oxadiazole ring, and a methoxyphenyl group .
Physical and Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm³, a boiling point of 466.5±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It also has an enthalpy of vaporization of 72.8±3.0 kJ/mol and a flash point of 236.0±25.9 °C . The compound has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .
Applications De Recherche Scientifique
Anticancer Potential
Research has highlighted the synthesis and characterization of compounds related to 1,2,4-oxadiazole derivatives, demonstrating significant anticancer activity. Salahuddin et al. (2014) synthesized 1,3,4-oxadiazole derivatives, evaluating their in vitro anticancer efficacy across various cell lines, with some compounds showing promising activity against breast cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014). Similarly, Ravinaik et al. (2021) designed and synthesized a series of benzamide derivatives, assessing their anticancer activity against multiple cancer cell lines, with several derivatives exhibiting superior efficacy compared to the reference drug (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Nematocidal Activity
The synthesis of novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety has been explored for their nematocidal activities. Liu et al. (2022) discovered that certain compounds showed significant nematocidal activity against Bursaphelenchus xylophilus, a pest affecting pine trees, indicating potential agricultural applications (Liu, Wang, Zhou, & Gan, 2022).
Antimicrobial and Antibacterial Activities
Compounds incorporating the 1,2,4-oxadiazole motif have also been studied for their antimicrobial and antibacterial properties. Rai et al. (2009) synthesized a series of 1,3,4-oxadiazoles, demonstrating significant antibacterial activity against various bacterial strains, highlighting their potential as antibacterial agents (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Photo-luminescent Properties
The study of mesogens containing 1,3,4-oxadiazole fluorophore for their mesomorphic behavior and photo-luminescent properties has been conducted by Han et al. (2010). These compounds exhibited cholesteric and nematic phases and showed strong blue fluorescence, indicating their potential for application in electronic and photonic devices (Han, Wang, Zhang, & Zhu, 2010).
Corrosion Inhibition
Research into the application of 1,3,4-oxadiazole derivatives for corrosion inhibition has demonstrated their efficacy in protecting metals in acidic environments. Ammal et al. (2018) synthesized oxadiazole derivatives, assessing their corrosion inhibition ability on mild steel in sulfuric acid, revealing that these compounds form protective layers on the metal surface, reducing corrosion (Ammal, Prajila, & Joseph, 2018).
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-N-[4-[[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN5O3/c1-34-22-12-6-18(7-13-22)24-30-26(35-31-24)23-15-32(16-28-23)14-17-2-10-21(11-3-17)29-25(33)19-4-8-20(27)9-5-19/h2-13,15-16H,14H2,1H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJLVPVKCSLLJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-({2-Oxabicyclo[2.1.1]hexan-1-yl}methyl)piperazine](/img/structure/B2609446.png)
![2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2609448.png)
![8-(4-ethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![methyl 2-[1-(2-chloropyridin-4-yl)-N-phenylformamido]butanoate](/img/structure/B2609451.png)
![2-methyl-2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2609453.png)


![[(4-Amino-3-ethyl-5-methylphenyl)sulfanyl]formonitrile](/img/structure/B2609460.png)
![4-[4-(Morpholine-4-sulfonyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2609463.png)
![2-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2609464.png)
![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide](/img/structure/B2609465.png)
![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-fluorobenzenecarboxylate](/img/structure/B2609466.png)

